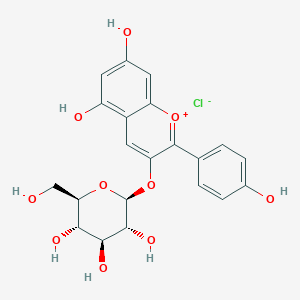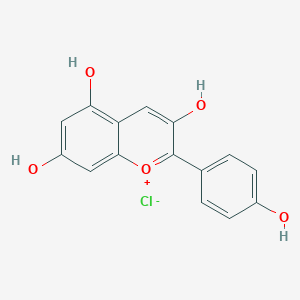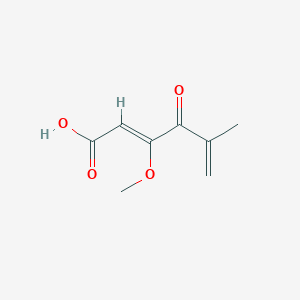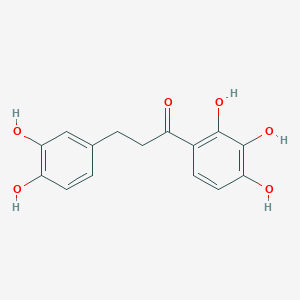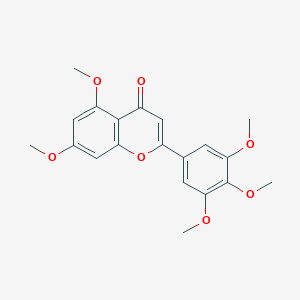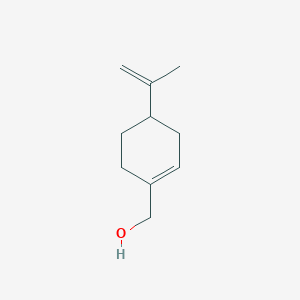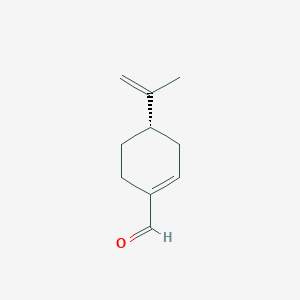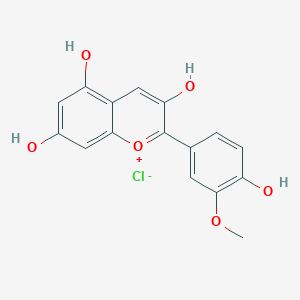
Pinostrobin
Descripción general
Descripción
Pinostrobin is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5 and a methoxy group at position 7 respectively . It is a natural flavonoid found in various medicinal herbs and plants . It is known for its wide range of pharmacological activities .
Synthesis Analysis
The reaction of pinostrobin with hydroxylamine and hydrazine forms the corresponding oxime and hydrazone with retention of the γ-pyrone ring . The structures of the modified pinostrobin derivatives were established using PMR, 13C NMR, mass spectrometry, and X-ray analysis of pinostrobin oxime .
Molecular Structure Analysis
Pinostrobin is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5 and a methoxy group at position 7 respectively . It is functionally related to a (2S)-flavanone .
Chemical Reactions Analysis
Pinostrobin is metabolized by human liver cytochrome P450 (CYP450) isoenzymes . A single hydroxylated metabolite was obtained from pinostrobin after an incubation with pooled human liver microsomes . The metabolism pathways of pinostrobin in rats have also been proposed, which mainly include hydroxylation, demethylation, glucuronidation, and sulfation .
Physical And Chemical Properties Analysis
Pinostrobin is a monohydroxyflavanone with the molecular formula C16H14O4 . It is widely present in traditional Chinese herbs such as Carya cathayensis leaves, Boesenbergia rotunda, and propolis . Pinostrobin is mainly metabolized by glucuronidation via nonrenal routes, and there are higher concentrations in the liver and gastrointestinal tract than in other tissues .
Aplicaciones Científicas De Investigación
1. Antiviral, Antibacterial, Antifungal, and Antiparasitic Properties Pinostrobin has been shown to protect against infections by various viruses, bacteria, fungi, and parasites. This broad-spectrum antimicrobial activity makes it a valuable compound for research in infectious diseases .
Lipid-Lowering Drug Target
Research indicates that Pinostrobin can reduce the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), which is a target for lipid-lowering drugs. This could have implications for treating hyperlipidemia and associated conditions .
Uric Acid Regulation
Pinostrobin has been found to reduce high uric acid levels without affecting normal levels, suggesting a potential role in managing conditions like gout or hyperuricemia .
Adipocyte Differentiation Inhibition
A study has shown that Pinostrobin can inhibit the differentiation of pre-adipocytes into mature adipocytes, indicating potential applications in obesity research and treatment .
Anti-Melanogenic Properties
Pinostrobin may possess anti-melanogenic properties, which could be beneficial in treating hyperpigmentation disorders. The molecular mechanisms underlying these effects are an area of ongoing research .
Melanogenesis-Related Research
The effects of Pinostrobin on melanin content, tyrosinase activity, and the expression of melanogenesis-related markers have been evaluated, providing insights into its potential use in dermatological research .
Mecanismo De Acción
Target of Action
Pinostrobin, a natural flavonoid, has been found to interact with several targets in the body. It reduces the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a promising target of lipid-lowering drugs . It also interacts with the Swe1 kinase, a cell-cycle regulatory protein kinase . Furthermore, it has been found to regulate miR-181b-5p, which triggers ataxia-telangiectasia mutated kinase (ATM), resulting in cellular apoptosis .
Mode of Action
Pinostrobin exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it inhibits the catalytic activity of PCSK9 . It also suppresses the Ca2+ signal-dependent growth arrest in yeast by inhibiting the Swe1-mediated G2 cell-cycle regulation . In addition, it reduces the level of miR-181b-5p, triggering ATM and leading to cellular apoptosis .
Biochemical Pathways
Pinostrobin affects several biochemical pathways. It modulates the signals of MAPK (p38 and JNK) and Akt (Akt/GSK3β, Akt/AMPKα-ACC) . It also inhibits the AHR/CYP1A1 pathway, increasing prostaglandin E2 (PGE2) levels . Furthermore, it regulates the Ca2+ signaling pathway, inhibiting the contraction of intestinal smooth muscle .
Result of Action
Pinostrobin has a wide range of pharmacological activities. It has antioxidant and anti-inflammatory effects, protecting against organ injury . It also has antitumor effects, reducing cell viability and inducing apoptosis in acute leukemia cells . Additionally, it has anti-adipogenic effects, hindering the differentiation of pre-adipocytes into mature adipocytes .
Action Environment
The action of pinostrobin can be influenced by environmental factors. For instance, it absorbs ultraviolet light in the range 270 to 390 nm, which includes most of the wavelength range of UVB and UVA that are harmful to the human body . This suggests that light exposure could potentially affect the stability and efficacy of pinostrobin.
Direcciones Futuras
Pinostrobin has shown potential in the treatment of various diseases due to its multifunctional effects and safety . It could be developed as a drug for acute leukemia, with miR-181b-5p and ATM as promising therapeutic targets . Furthermore, it has been suggested that pinostrobin could be useful as a potent and safe melanogenic agent in the depigmentation disorder, vitiligo .
Propiedades
IUPAC Name |
5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDDOBAOGKRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-7-methoxyflavanone | |
CAS RN |
480-37-5, 75291-74-6 | |
| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 75291-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





